5-(4-Chlorophenyl)-4-{4-[(3,4-dichlorophenyl)sulfonyl]piperazin-1-yl}thieno[2,3-d]pyrimidine
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Overview
Description
5-(4-Chlorophenyl)-4-{4-[(3,4-dichlorophenyl)sulfonyl]piperazin-1-yl}thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, substituted with chlorophenyl and dichlorophenyl groups, as well as a piperazine ring. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-(4-Chlorophenyl)-4-{4-[(3,4-dichlorophenyl)sulfonyl]piperazin-1-yl}thieno[2,3-d]pyrimidine involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[2,3-d]pyrimidin-4-ones . This intermediate can then be further functionalized through various reactions to introduce the chlorophenyl and dichlorophenyl groups, as well as the piperazine ring. Industrial production methods often involve optimizing these reaction conditions to achieve high yields and purity, using techniques such as refluxing in appropriate solvents and employing catalysts to facilitate the reactions .
Chemical Reactions Analysis
5-(4-Chlorophenyl)-4-{4-[(3,4-dichlorophenyl)sulfonyl]piperazin-1-yl}thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the nitro groups to amines.
Scientific Research Applications
5-(4-Chlorophenyl)-4-{4-[(3,4-dichlorophenyl)sulfonyl]piperazin-1-yl}thieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-4-{4-[(3,4-dichlorophenyl)sulfonyl]piperazin-1-yl}thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation and survival. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
5-(4-Chlorophenyl)-4-{4-[(3,4-dichlorophenyl)sulfonyl]piperazin-1-yl}thieno[2,3-d]pyrimidine can be compared with other thienopyrimidine derivatives, such as:
4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine: This compound shares a similar core structure but lacks the piperazine and dichlorophenyl groups, which may result in different biological activities and chemical properties.
Thieno[3,2-d]pyrimidine-7-carbonitriles:
The unique combination of functional groups in this compound imparts distinct properties that make it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C22H17Cl3N4O2S2 |
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Molecular Weight |
539.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C22H17Cl3N4O2S2/c23-15-3-1-14(2-4-15)17-12-32-22-20(17)21(26-13-27-22)28-7-9-29(10-8-28)33(30,31)16-5-6-18(24)19(25)11-16/h1-6,11-13H,7-10H2 |
InChI Key |
RWQWCFMOYQXEST-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl)S(=O)(=O)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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